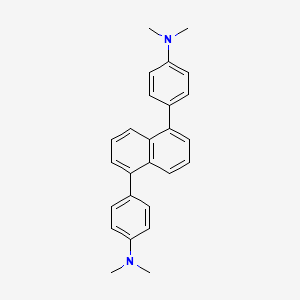
4,4'-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) is an organic compound that features a naphthalene core with two N,N-dimethylaniline groups attached at the 1 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) typically involves the reaction of naphthalene derivatives with N,N-dimethylaniline under specific conditions. One common method involves the use of an acid catalyst to facilitate the alkylation of aniline with methanol . Another approach uses dimethyl ether as the methylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amine compounds.
Applications De Recherche Scientifique
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism by which 4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) exerts its effects involves interactions with various molecular targets. For instance, in organic electronics, it acts as a hole transport material, facilitating the movement of positive charges through the device . The pathways involved include charge transfer processes and interactions with the electronic states of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine: Known for its hole transport capabilities in OLEDs.
4,4’‘-[(Naphthalene-1,5-diyl)bisoxy]bis(4’-fluorobenzophenone): Used in the synthesis of various organic compounds.
Uniqueness
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) is unique due to its specific structural configuration, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where precise control over electronic properties is crucial.
Propriétés
Numéro CAS |
114483-07-7 |
|---|---|
Formule moléculaire |
C26H26N2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
4-[5-[4-(dimethylamino)phenyl]naphthalen-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H26N2/c1-27(2)21-15-11-19(12-16-21)23-7-5-10-26-24(8-6-9-25(23)26)20-13-17-22(18-14-20)28(3)4/h5-18H,1-4H3 |
Clé InChI |
QWFWVFDNTAFZQD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


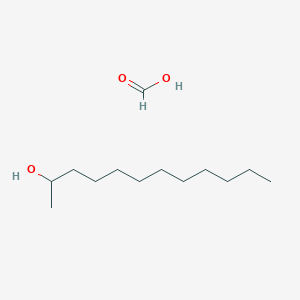
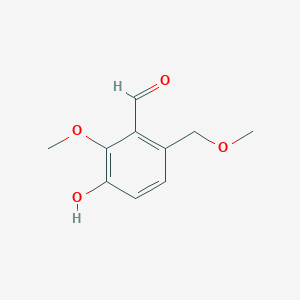
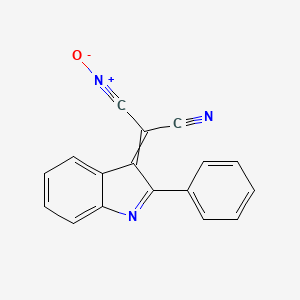
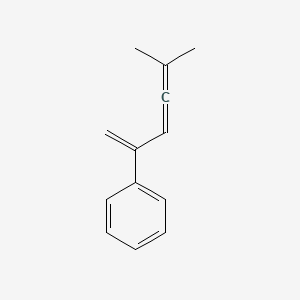
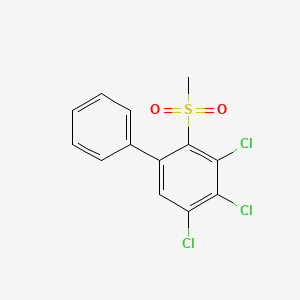
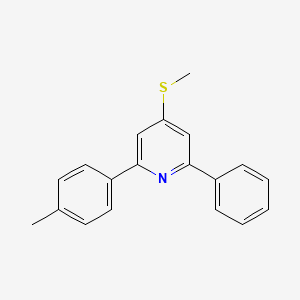
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
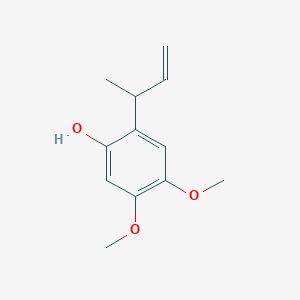
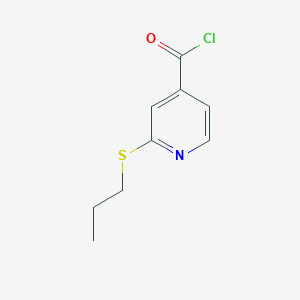

![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
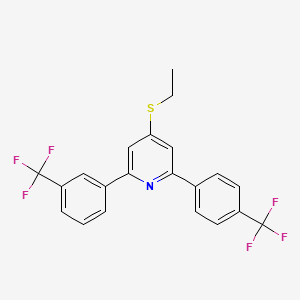
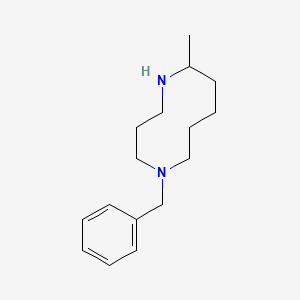
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
